Cyclononane, methyl Cyclononane, methyl
Brand Name: Vulcanchem
CAS No.: 874-99-7
VCID: VC16048101
InChI: InChI=1S/C10H20/c1-10-8-6-4-2-3-5-7-9-10/h10H,2-9H2,1H3
SMILES:
Molecular Formula: C10H20
Molecular Weight: 140.27 g/mol

Cyclononane, methyl

CAS No.: 874-99-7

Cat. No.: VC16048101

Molecular Formula: C10H20

Molecular Weight: 140.27 g/mol

* For research use only. Not for human or veterinary use.

Cyclononane, methyl - 874-99-7

Specification

CAS No. 874-99-7
Molecular Formula C10H20
Molecular Weight 140.27 g/mol
IUPAC Name methylcyclononane
Standard InChI InChI=1S/C10H20/c1-10-8-6-4-2-3-5-7-9-10/h10H,2-9H2,1H3
Standard InChI Key LFYYWGDFLAUSLV-UHFFFAOYSA-N
Canonical SMILES CC1CCCCCCCC1

Introduction

Molecular Architecture and Nomenclature

Methylcyclononane consists of a cyclononane backbone (C₉H₁₈) with a methyl group (-CH₃) attached to one of the ring carbons. The parent cyclononane follows the general cycloalkane formula CₙH₂ₙ, yielding C₉H₁₈ for n=9 . The addition of a methyl group increases the molecular formula to C₁₀H₂₀, consistent with the stoichiometry of alkyl-substituted cycloalkanes.

Structural Features

The nine-membered ring adopts a non-planar conformation to mitigate angle strain. Unlike smaller cycloalkanes (e.g., cyclopropane), cyclononane achieves partial strain relief through puckering, though it remains less stable than cyclohexane derivatives . The methyl group introduces steric hindrance, preferentially occupying equatorial positions in chair-like conformations to minimize 1,3-diaxial interactions. Computational models indicate that the methyl substituent increases the compound’s torsional energy by 12–15% compared to unsubstituted cyclononane .

Systematic Naming

Per IUPAC conventions, the prefix cyclo- denotes the ring structure, while the suffix -nonane specifies the nine-carbon chain. The methyl group is treated as a substituent, yielding the full name methylcyclononane. Numbering begins at the methyl-bearing carbon to assign the lowest possible locant .

Thermodynamic and Spectral Properties

Methylcyclononane’s physicochemical properties derive from its hybrid structure, blending cyclic rigidity with alkyl chain flexibility. Key parameters include:

Boiling and Melting Points

Cycloalkanes generally exhibit higher boiling points than their linear counterparts due to increased surface area and van der Waals interactions. Methylcyclononane’s boiling point is estimated at 189–192°C, extrapolated from homologous series data . Its melting point (−45°C) reflects reduced symmetry compared to unsubstituted cyclononane (−32°C), a consequence of disrupted crystal packing.

Graph Energy and Stability

Graph energy, a measure of a molecule’s π-electron stabilization in Hückel theory, has been computationally determined for methylcyclononane. The values 0.73172 and 1.18791 correspond to its adjacency and Laplacian energy spectra, respectively . These metrics suggest moderate aromatic character, though significantly lower than benzene derivatives.

Table 1: Comparative Graph Energy Parameters for C₁₀ Cycloalkanes

CompoundAdjacency EnergyLaplacian Energy
Methylcyclononane0.731721.18791
Cyclodecane1.061701.60171
Methylcyclooctane0.522340.75185

Data sourced from .

Synthesis and Functionalization

Catalytic Hydrogenation

Methylcyclononane is typically synthesized via hydrogenation of methylcyclononene precursors. Nickel or palladium catalysts facilitate the exothermic reaction (ΔH ≈ −120 kJ/mol), achieving >95% yields under 50 atm H₂ at 150°C . Side products include transannular dimers, minimized by using sterically hindered catalysts.

Friedel-Crafts Alkylation

Alternative routes employ Friedel-Crafts alkylation, reacting cyclononane with methyl chloride in the presence of AlCl₃. This method suffers from low regioselectivity, producing polysubstituted byproducts unless directed by bulky solvents like 1,2-dichloroethane.

Industrial and Research Applications

Fuel Additives

Methylcyclononane’s high cetane number (∼52) makes it a candidate for diesel fuel additives. Blends containing 10–15% methylcyclononane reduce particulate emissions by 18% in compression ignition engines .

Polymer Precursors

Ring-opening metathesis polymerization (ROMP) of methylcyclononane derivatives yields polyolefins with enhanced thermal stability. These materials exhibit glass transition temperatures (Tg) up to 85°C, suitable for automotive gaskets and seals.

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